molecular formula C19H20BrNO B141583 11-Hydroxy-N-allylnoraporphine CAS No. 130699-47-7

11-Hydroxy-N-allylnoraporphine

Cat. No.: B141583
CAS No.: 130699-47-7
M. Wt: 358.3 g/mol
InChI Key: ZVOACIXREDPIRO-PKLMIRHRSA-N
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Description

11-Hydroxy-N-allylnoraporphine is a chemical compound with the molecular formula C19H19NO2 It is a derivative of aporphine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxy-N-allylnoraporphine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Aporphine Core: The aporphine core can be synthesized through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the aporphine skeleton.

    N-Allylation: The final step involves the N-allylation of the aporphine derivative, which can be accomplished using allyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

11-Hydroxy-N-allylnoraporphine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of 11-keto-N-allylnoraporphine.

    Reduction: Formation of 11-hydroxy-N-allyldihydroaporphine.

    Substitution: Formation of substituted N-allylnoraporphine derivatives.

Scientific Research Applications

11-Hydroxy-N-allylnoraporphine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex aporphine derivatives.

    Biology: Studied for its interactions with various biological receptors, including dopamine receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 11-Hydroxy-N-allylnoraporphine involves its interaction with dopamine receptors in the brain. It acts as a partial agonist at these receptors, modulating dopamine signaling pathways. This interaction can influence various physiological processes, including mood regulation, motor control, and reward mechanisms.

Comparison with Similar Compounds

Similar Compounds

    11-Hydroxyaporphine: Lacks the N-allyl group but shares similar biological activities.

    N-Allylnoraporphine: Lacks the hydroxyl group at the 11th position but has similar pharmacological properties.

Uniqueness

11-Hydroxy-N-allylnoraporphine is unique due to the presence of both the hydroxyl group at the 11th position and the N-allyl group. This combination enhances its binding affinity and selectivity for dopamine receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(6aR)-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO.BrH/c1-2-10-20-11-9-13-5-3-7-15-18(13)16(20)12-14-6-4-8-17(21)19(14)15;/h2-8,16,21H,1,9-12H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOACIXREDPIRO-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156685
Record name 11-Hydroxy-N-allylnoraporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130699-47-7
Record name 11-Hydroxy-N-allylnoraporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130699477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxy-N-allylnoraporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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